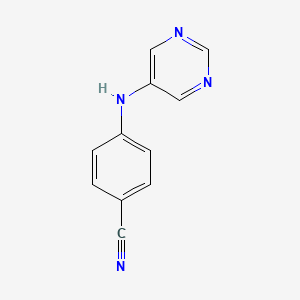

4-(5-Pyrimidinylamino)benzonitrile

Overview

Description

4-(5-Pyrimidinylamino)benzonitrile is an organic compound with the molecular formula C11H8N4 . It has a molecular weight of 196.212 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of benzonitriles, which includes 4-(5-Pyrimidinylamino)benzonitrile, can be achieved through various methods. One common method involves the ammoxidation of benzene . Another method is the Rosenmund-von Braun reaction, which involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield benzonitrile .Molecular Structure Analysis

The molecular structure of 4-(5-Pyrimidinylamino)benzonitrile consists of a benzonitrile group attached to a pyrimidine ring . The structure was studied using Density Functional Theory .Chemical Reactions Analysis

Benzonitrile, the parent compound of 4-(5-Pyrimidinylamino)benzonitrile, can undergo various chemical reactions. One such reaction involves the addition of Grignard reagents to nitriles to form imines, which can be treated with aqueous acid to give ketones .Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core is vital in the pharmaceutical industry due to its broad synthetic applications and bioavailability. Research emphasizes the significance of hybrid catalysts (e.g., organocatalysts, metal catalysts, nanocatalysts) in synthesizing pyranopyrimidine scaffolds, highlighting the challenges in developing the core structure and the advantages of diverse catalytic approaches for lead molecule development (Parmar, Vala, & Patel, 2023).

Biocatalysis and Environmental Applications

The degradation of nitrile compounds, including those related to 4-(5-Pyrimidinylamino)benzonitrile, by nitrile-hydrolysing enzymes has significant environmental implications. These enzymes, found in bacteria like Rhodococcus pyridinivorans, can hydrolyze toxic nitrile compounds into less harmful substances, demonstrating potential for bioremediation and the synthesis of valuable pharmaceuticals (Sulistinah & Riffiani, 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, including derivatives of 4-(5-Pyrimidinylamino)benzonitrile, are explored for their applications in optoelectronic materials due to their luminescent properties. The incorporation of pyrimidine rings into π-extended conjugated systems has proven valuable for the development of novel materials for organic light-emitting diodes (OLEDs), highlighting the potential of such compounds in fabricating advanced electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

properties

IUPAC Name |

4-(pyrimidin-5-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGBIRFTZMNBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Pyrimidinylamino)benzonitrile | |

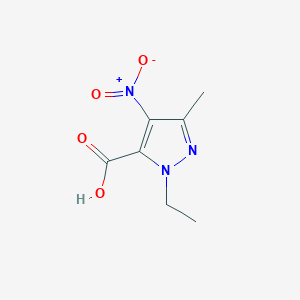

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)

![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)